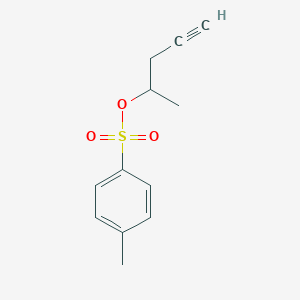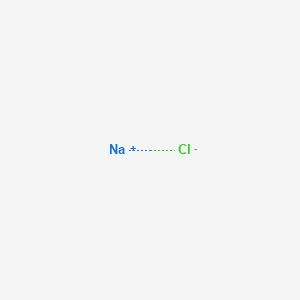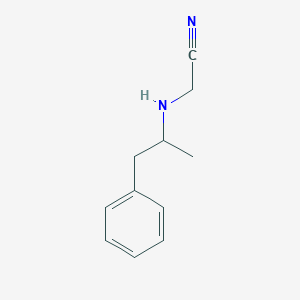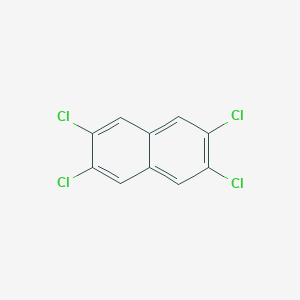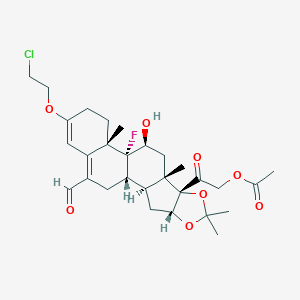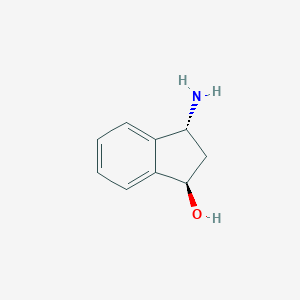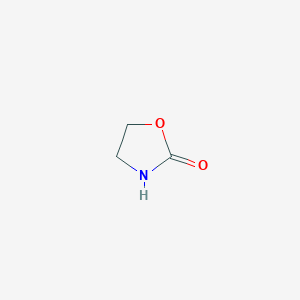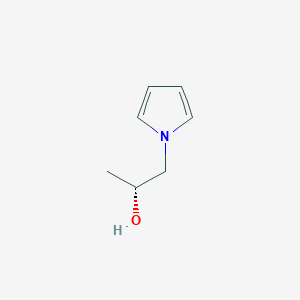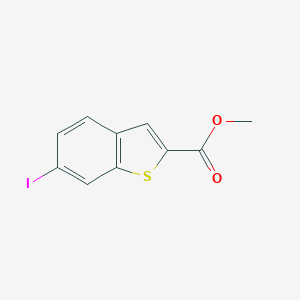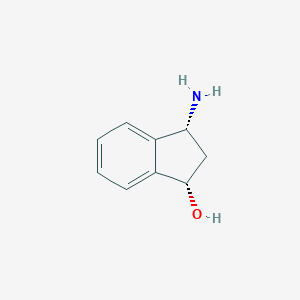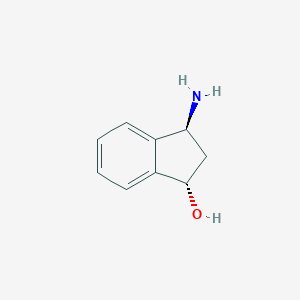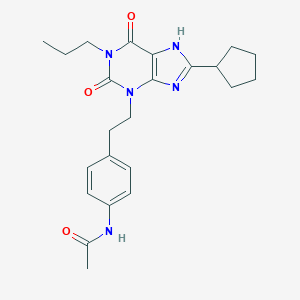
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- is a potent and selective inhibitor of cyclin-dependent kinase 4/6 (CDK4/6). CDK4/6 is a key enzyme involved in the regulation of cell cycle progression, and its inhibition has been shown to be effective in the treatment of various types of cancer.
Mécanisme D'action
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- works by inhibiting the activity of CDK4/6, which is a key enzyme involved in the regulation of cell cycle progression. CDK4/6 promotes the transition of cells from the G1 phase to the S phase of the cell cycle, which is necessary for cell proliferation. Inhibition of CDK4/6 by Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- prevents this transition and leads to cell cycle arrest and inhibition of cell proliferation.
Effets Biochimiques Et Physiologiques
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the expression of genes involved in cell cycle progression and DNA replication. In addition, it has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- has several advantages for lab experiments. It is a potent and selective inhibitor of CDK4/6, which allows for the specific targeting of this enzyme. It has also been shown to be effective in inhibiting the growth of various types of cancer cells, which makes it a promising candidate for cancer treatment. However, there are also some limitations to using Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- in lab experiments. It has a relatively short half-life, which requires frequent dosing. In addition, it has been shown to have some toxicity in normal cells, which may limit its use in cancer treatment.
Orientations Futures
There are several future directions for the study of Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)-. One direction is to study its efficacy in combination with other cancer treatments, such as immunotherapy. Another direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosing and administration schedule for Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- in cancer treatment.
Méthodes De Synthèse
The synthesis of Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- involves several steps. The starting material is 8-cyclopentyl-2-(2-hydroxyethyl)-9-methyladenine, which is reacted with propyl chloroformate to form the propyl ester. The propyl ester is then treated with 4-(2-bromoethyl)phenylboronic acid to form the corresponding boronic acid ester. This intermediate is then reacted with N-(4-aminophenyl)acetamide to form the final product.
Applications De Recherche Scientifique
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, lung cancer, and melanoma. In addition, it has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
Numéro CAS |
149744-75-2 |
|---|---|
Nom du produit |
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- |
Formule moléculaire |
C23H29N5O3 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
N-[4-[2-(8-cyclopentyl-2,6-dioxo-1-propyl-7H-purin-3-yl)ethyl]phenyl]acetamide |
InChI |
InChI=1S/C23H29N5O3/c1-3-13-28-22(30)19-21(26-20(25-19)17-6-4-5-7-17)27(23(28)31)14-12-16-8-10-18(11-9-16)24-15(2)29/h8-11,17H,3-7,12-14H2,1-2H3,(H,24,29)(H,25,26) |
Clé InChI |
XOFKHHZMYBONCM-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC=C(C=C4)NC(=O)C |
SMILES canonique |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC=C(C=C4)NC(=O)C |
Autres numéros CAS |
149744-75-2 |
Synonymes |
N-[4-[2-(8-cyclopentyl-2,6-dioxo-1-propyl-7H-purin-3-yl)ethyl]phenyl]a cetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





